molecular formula C14H12Cl2N4O B1206263 1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No. B1206263
M. Wt: 323.2 g/mol
InChI Key: RXIMEUOKWLCFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-(2,4-dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a member of triazolopyrimidines.

Scientific Research Applications

Synthesis and Derivative Formation

1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is involved in the synthesis of various heterocyclic compounds. For example, it is used in the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives. These derivatives have shown moderate effects against some bacterial and fungal species, indicating potential antimicrobial properties (Abdel‐Aziz et al., 2008).

Antimicrobial and Antifungal Properties

Compounds synthesized from this compound exhibit antimicrobial and antifungal properties. These properties have been tested against various bacterial and fungal species, demonstrating the potential for developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Antimalarial Effects

Some derivatives of this compound have shown antimalarial activity. Specifically, amino-s-triazolo[1,5-α]pyrimidines derived from this compound exhibited activity against P. berghei in mice, suggesting potential for antimalarial drug development (Werbel, Elslager, & Chu, 1973).

Structural and Crystallographic Studies

Structural and crystallographic analyses of triazolo[1,5-a]pyrimidine derivatives, related to this compound, have been conducted. These studies provide insight into the molecular interactions and arrangement of molecules, contributing to the understanding of their chemical behavior and potential applications in drug design (Boechat et al., 2014).

Anti-HIV and Anti-HSV Activities

Derivatives of this compound have been evaluated for their anti-HIV-1 and anti-HSV-1 activities. Some synthesized compounds showed complete inhibition of HIV-1 viruses and potential activity against HSV-1, indicating their relevance in antiviral research (Abdel-Hafez et al., 2002).

properties

Molecular Formula

C14H12Cl2N4O

Molecular Weight

323.2 g/mol

IUPAC Name

1-[7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

InChI

InChI=1S/C14H12Cl2N4O/c1-7-12(8(2)21)13(20-14(19-7)17-6-18-20)10-4-3-9(15)5-11(10)16/h3-6,13H,1-2H3,(H,17,18,19)

InChI Key

RXIMEUOKWLCFEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 3
1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 4
1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 5
1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 6
1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

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